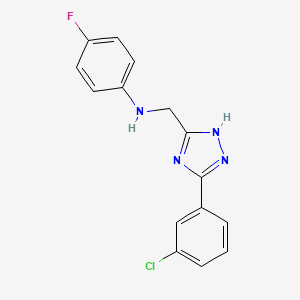

N-((5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-fluoroaniline

Description

N-((5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-fluoroaniline (CAS: 1171933-84-8) is a triazole-based compound featuring a 1,2,4-triazole core substituted with a 3-chlorophenyl group at the 5-position and a methyl-linked 4-fluoroaniline moiety at the 3-position. The compound is classified as a pharmaceutical intermediate, with synthesis pathways involving nucleophilic substitution and cyclization reactions . Its molecular weight is 298.77 g/mol, and its stability under standard conditions makes it suitable for further derivatization in drug discovery pipelines.

Properties

Molecular Formula |

C15H12ClFN4 |

|---|---|

Molecular Weight |

302.73 g/mol |

IUPAC Name |

N-[[3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl]methyl]-4-fluoroaniline |

InChI |

InChI=1S/C15H12ClFN4/c16-11-3-1-2-10(8-11)15-19-14(20-21-15)9-18-13-6-4-12(17)5-7-13/h1-8,18H,9H2,(H,19,20,21) |

InChI Key |

VTMGLPGXJIQTCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NNC(=N2)CNC3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-((5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-fluoroaniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the 1,2,4-triazole ring: This can be achieved by reacting 3-chlorobenzonitrile with hydrazine hydrate to form 3-chlorophenylhydrazine. The hydrazine derivative is then cyclized with formic acid to yield the 1,2,4-triazole ring.

Introduction of the 4-fluoroaniline moiety: The 1,2,4-triazole intermediate is then reacted with 4-fluoroaniline in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

N-((5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-fluoroaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Properties

Research has shown that compounds containing the triazole ring exhibit notable antimicrobial activities. N-((5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-fluoroaniline has been evaluated for its effectiveness against a range of bacterial and fungal pathogens. In vitro studies indicated that this compound demonstrated significant inhibition of microbial growth, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies conducted by the National Cancer Institute (NCI) revealed that it exhibited cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, which was observed in several assays measuring cell viability and proliferation .

Enzyme Inhibition

This compound acts as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways. This inhibition can lead to disrupted cellular processes in both microbial and cancerous cells, enhancing its therapeutic potential .

Interaction with Biological Targets

The compound's structure allows it to interact with various biological targets, including receptors involved in inflammatory responses and cell growth regulation. Its fluorinated phenyl group contributes to enhanced lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Fungicide Development

Given its antifungal properties, this compound is being explored as a potential fungicide in agriculture. Its effectiveness against plant pathogens could provide an alternative to existing fungicides, contributing to sustainable agricultural practices .

Anticancer Research

In one study focusing on anticancer applications, this compound was tested against a panel of human tumor cell lines. The results indicated that the compound had a significant inhibitory effect on cell growth compared to standard chemotherapeutic agents.

Antimicrobial Efficacy

Another study evaluated the compound's antimicrobial efficacy against clinical isolates of resistant bacteria. The results demonstrated that it could inhibit the growth of resistant strains effectively, suggesting its potential as a novel treatment option for antibiotic-resistant infections .

Mechanism of Action

The mechanism of action of N-((5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, triazole derivatives are known to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of drugs and other xenobiotics. By inhibiting these enzymes, the compound can modulate the metabolism and efficacy of other drugs.

Comparison with Similar Compounds

N-Methyl-4-(1-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)aniline

- Structural Differences : Replaces the 3-chlorophenyl group with a 4-trifluoromethylphenyl group and substitutes the methyl linker with a direct N-methyl bond.

- Physicochemical Properties : Higher molecular weight (335 g/mol, ESIMS m/z 335 [M+H]⁺) and increased lipophilicity (logP ~3.2 estimated) due to the trifluoromethyl group.

- Applications : Demonstrated 86% synthetic yield in Example 67 of a patent, suggesting scalability for industrial use .

N-[[5-[(4-Chlorophenyl)methylthio]-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-ethoxyaniline

- Structural Differences : Incorporates a benzylthio (-S-CH₂-) bridge at the 5-position and an ethoxy group on the aniline ring.

- Molecular weight exceeds 400 g/mol.

- Applications : Likely explored for antimicrobial activity due to the thioether moiety, though explicit data are unavailable in the evidence .

4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine

- Structural Differences : Replaces the methyl-aniline group with a pyridine ring and introduces an isoxazole-ethoxy side chain.

- Physicochemical Properties : Enhanced water solubility due to the pyridine nitrogen and hydrochloride salt formation (e.g., sulfate or hydrochloride salts mentioned in patents).

- Applications : Specifically patented for stress-related disorders, highlighting CNS-targeted bioactivity absent in the parent compound .

Data Table: Key Comparative Properties

| Compound Name | Molecular Weight (g/mol) | Key Substituents | LogP (Estimated) | Primary Application |

|---|---|---|---|---|

| N-((5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-fluoroaniline | 298.77 | 3-ClPh, 4-F-aniline | ~2.8 | Pharmaceutical intermediate |

| N-Methyl-4-(1-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)aniline | 335 | 4-CF₃Ph, N-methyl | ~3.2 | High-yield synthesis |

| N-[[5-[(4-Chlorophenyl)methylthio]-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-ethoxyaniline | >400 | 4-ClPh-S-CH₂, 4-OEt-aniline | ~4.0 | Antimicrobial (hypothetical) |

| 4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine | ~450 | Isoxazole-ethoxy, pyridine | ~1.5 (salt form) | CNS disorders |

Research Findings and Functional Insights

- Bioactivity : The parent compound lacks direct therapeutic data in the evidence, whereas its pyridine derivative (Example 75 in ) shows stress-modulating effects, likely via GABA receptor interactions.

Limitations and Contradictions

- Contradictory LogP Trends : The trifluoromethyl analogue’s higher logP (~3.2) vs. the parent compound (~2.8) suggests divergent pharmacokinetic profiles, but evidence lacks in vivo data to confirm absorption differences.

- Unverified Applications : The benzylthio derivative’s hypothetical antimicrobial activity () is unsupported by experimental data, unlike the stress-targeted pyridine analogue ().

Biological Activity

N-((5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-fluoroaniline is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its pharmacological properties, and a fluorinated aniline moiety. The presence of both a triazole and an aniline structure is crucial for its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antibacterial properties. For instance, compounds similar to this compound have been evaluated against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |

|---|---|---|

| Staphylococcus aureus | < 1.9 | |

| Escherichia coli | 0.25 | |

| Mycobacterium tuberculosis | 4 - 32 |

These results suggest that the compound may possess broad-spectrum antibacterial activity, particularly against drug-resistant strains.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For example, certain analogs have demonstrated significant cytotoxic effects on cancer cell lines:

These findings indicate that the compound exhibits promising anticancer properties, comparable to established chemotherapeutic agents.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance, docking studies have revealed that similar triazole compounds bind effectively to the active sites of enzymes involved in bacterial DNA replication and cancer cell proliferation. The interaction with Mycobacterium gyrase has been noted as a critical factor in enhancing antimycobacterial activity .

Metabolism and Toxicity

The metabolic pathways of related compounds such as 3-chloro-4-fluoroaniline have been investigated in animal models. Metabolites include various conjugates formed through N-acetylation and hydroxylation processes . Understanding these metabolic routes is essential for predicting the pharmacokinetics and potential toxicity of this compound.

Case Studies and Research Findings

Several studies highlight the efficacy of triazole derivatives in clinical and laboratory settings:

- Antimicrobial Screening : A study evaluated the antibacterial activity of various triazole compounds against multi-drug resistant strains, showing promising results for compounds structurally similar to this compound .

- Cytotoxicity Assays : Research involving different cancer cell lines demonstrated that certain analogs possess significant cytotoxic effects at low concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.